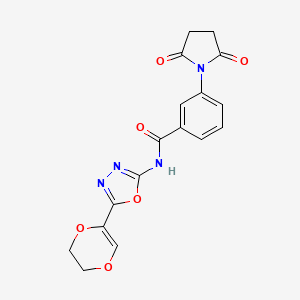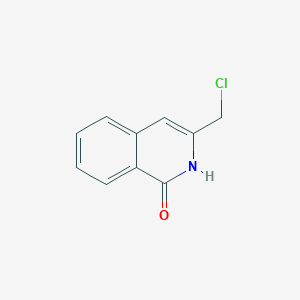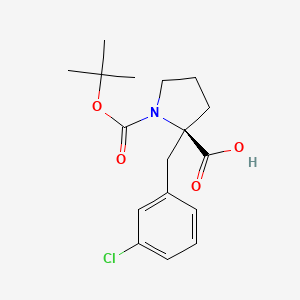
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is a chemical compound . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders .
Synthesis Analysis
The synthesis of acridine derivatives, including this compound, involves various steps . For instance, Najafi et al. in 2017 conceived and constructed a new set of hybrid analogues of 1,2,3,4-tertahydroacridine-1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives, including this compound, have been developed with beneficial, biological, or photochemical effects . They have been used in various chemical reactions, including DNA intercalation .科学的研究の応用
Antitumor Activity
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine derivatives have shown significant potential in antitumor applications. Blanco et al. (1999) synthesized 1,2,3,4-Tetrahydroascididemin and found it to exhibit excellent in vitro antitumor activity, particularly selective for the human non-small cell lung cancer cell line (A-549) (Blanco et al., 1999).
Neuroprotective Effects
Research indicates that tetrahydroacridine derivatives can have protective effects against cerebral ischemia. Sheng and Liu (2003) studied the effects of 9-(4-ethoxycarbonylyphenoxy)-6,7-dimethoxy-1,2,3,4-tetrahydroacridine (EDT) on cerebral ischemia, finding that it significantly improved neurological symptoms and reduced infarct rate (Sheng & Liu, 2003).
Alzheimer's Disease Treatment
Compounds derived from this compound have been explored for their potential in treating Alzheimer's disease. Osman et al. (2016) designed and synthesized derivatives that acted as dual cholinesterase and amyloid aggregation inhibitors, showing promise for Alzheimer's treatment (Osman et al., 2016).
Learning and Memory Enhancement
Tetrahydroacridine derivatives have been studied for their effects on learning and memory abilities. Guo (2002) investigated the effects of EDT on memory in mice and found it to improve memory acquisition, consolidation, and retrieval (Guo, 2002).
Antimalarial Activity
1,2,3,4-tetrahydroacridin-9(10H)-ones, related to this compound, have been known for their antimalarial activity. Cross et al. (2011) synthesized and tested several compounds, identifying potent compounds active against clinically relevant malaria isolates (Cross et al., 2011).
作用機序
Target of Action
The primary targets of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine are DNA and related enzymes . This compound, like other acridine derivatives, has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Mode of Action
The interaction of this compound with its targets primarily involves DNA intercalation . This process involves the insertion of the acridine molecule between the base pairs of the DNA helix, which can disrupt the normal biological processes involving DNA and related enzymes .
Biochemical Pathways
The intercalation of this compound into DNA can affect various biochemical pathways. This can lead to the disruption of DNA replication and transcription, which can in turn affect the downstream processes such as protein synthesis .
Pharmacokinetics
Like other acridine derivatives, it is expected to have good bioavailability due to its ability to intercalate into dna .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal DNA processes. This can lead to cell death, which is particularly beneficial in the context of cancer treatment .
将来の方向性
The future directions in the research of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine and other acridine derivatives involve the development of effective approaches for finding and optimizing these derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
特性
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSDMZUFPVTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)

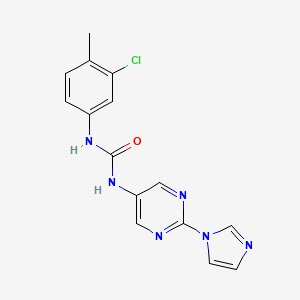
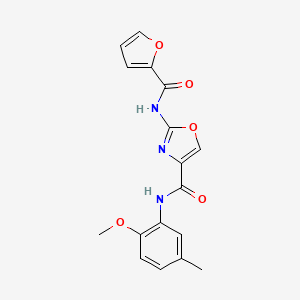
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)
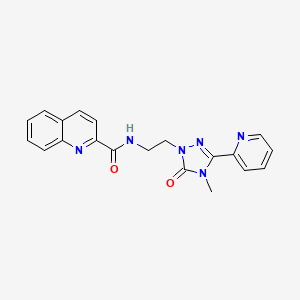
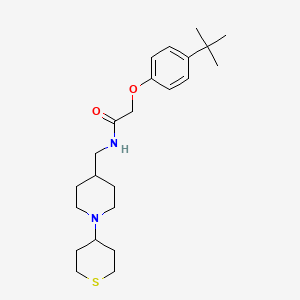
![5-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2695973.png)
![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)
